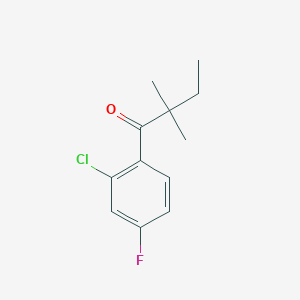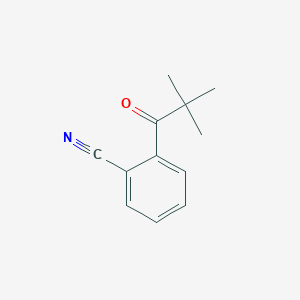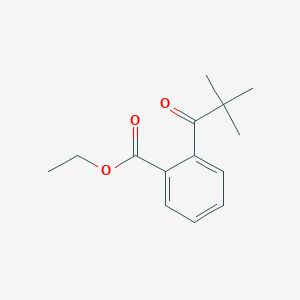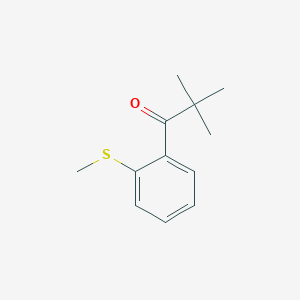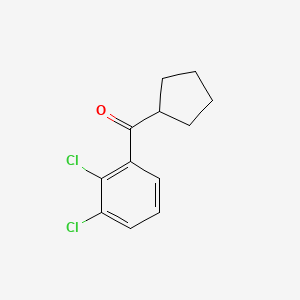
Cyclopentyl 2,3-dichlorophenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2,3-dichlorophenyl ketone is a chemical compound with the molecular formula C12H12Cl2O . It has a molecular weight of 243.13 . The compound is also known by its IUPAC name, cyclopentyl (2,3-dichlorophenyl)methanone .
Molecular Structure Analysis
The InChI code for Cyclopentyl 2,3-dichlorophenyl ketone is 1S/C12H12Cl2O/c13-10-7-3-6-9 (11 (10)14)12 (15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Cyclopentyl 2,3-dichlorophenyl ketone has a molecular weight of 243.13 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Cyclopentyl 2,3-dichlorophenyl ketone serves as a pivotal intermediate in the synthesis of complex organic compounds due to its unique structural and chemical properties. For instance, a method has been developed for the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols via the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, demonstrating the ketone's utility in creating nitrogen-containing heterocycles which are fundamental in medicinal chemistry and organic synthesis (Uchiyama et al., 1998).
Photoreaction Mechanisms
The photoreaction mechanisms of 2-chlorophenol and its multiple chloro-substituted derivatives, including 2,3-dichlorophenol, have been extensively studied, shedding light on the photophysical and photochemical behaviors of these compounds in various environments. Such studies are crucial for understanding the fate of these chemicals under light exposure and their potential transformations in environmental and laboratory settings (Akai et al., 2001).
Chemical Synthesis and Catalysis
Cyclopentyl methyl ether has been identified as an innovative solvent for the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aliphatic and aromatic aldehydes or ketones, showcasing the role of cyclopentyl derivatives in promoting sustainable and green chemistry practices. This research highlights the growing interest in utilizing cyclopentyl-based compounds as solvents and catalysts in organic synthesis to enhance reaction efficiency and environmental compatibility (Azzena et al., 2015).
Innovative Reaction Mechanisms
Research into the domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones unveils a novel pathway to synthesize complex organic frameworks, such as 1H-cyclopenta[c]carbazoles. This process illustrates the versatility of cyclopentyl-containing ketones in facilitating complex chemical transformations, contributing to the development of new synthetic strategies in organic chemistry (Venkatesh et al., 2002).
Eigenschaften
IUPAC Name |
cyclopentyl-(2,3-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUMUKCHMKLPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642578 |
Source


|
| Record name | Cyclopentyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2,3-dichlorophenyl ketone | |
CAS RN |
898791-78-1 |
Source


|
| Record name | Cyclopentyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





